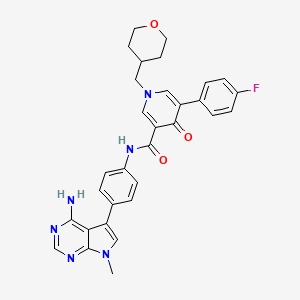
Diclofenac-13C6 (Sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diclofenac-13C6 (Sodium) is a labeled version of Diclofenac Sodium, a nonsteroidal anti-inflammatory drug (NSAID). It is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies. The compound is labeled with carbon-13 isotopes, which allows for precise tracking and analysis in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diclofenac-13C6 (Sodium) involves the incorporation of carbon-13 isotopes into the diclofenac molecule. This process typically starts with the synthesis of carbon-13 labeled benzene, which is then used to construct the diclofenac molecule through a series of chemical reactions. The final step involves the conversion of diclofenac to its sodium salt form .
Industrial Production Methods
Industrial production of Diclofenac-13C6 (Sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the product’s quality .
化学反応の分析
Types of Reactions
Diclofenac-13C6 (Sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Diclofenac-13C6 (Sodium). These products are often analyzed using techniques such as HPLC and mass spectrometry to determine their structure and purity .
科学的研究の応用
Diclofenac-13C6 (Sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of diclofenac and its derivatives.
Biology: Used in studies to track the metabolism and distribution of diclofenac in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of diclofenac in the body.
Industry: Used in quality control and validation of analytical methods for diclofenac and its derivatives
作用機序
Diclofenac-13C6 (Sodium) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling. By inhibiting these enzymes, Diclofenac-13C6 (Sodium) reduces inflammation and pain .
類似化合物との比較
Similar Compounds
Diclofenac Sodium: The non-labeled version of Diclofenac-13C6 (Sodium), widely used as an NSAID.
Ibuprofen: Another NSAID that inhibits COX enzymes but has a different chemical structure.
Naproxen: An NSAID similar to diclofenac but with a longer half-life and different pharmacokinetic properties.
Uniqueness
Diclofenac-13C6 (Sodium) is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where understanding the detailed behavior of the compound in biological systems is crucial .
特性
分子式 |
C14H10Cl2NNaO2 |
|---|---|
分子量 |
324.08 g/mol |
IUPAC名 |
sodium;2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetate |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1+1,2+1,4+1,7+1,9+1,12+1; |
InChIキー |
KPHWPUGNDIVLNH-OYZQBFNVSA-M |
異性体SMILES |
C1=CC(=C(C(=C1)Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)[O-])Cl.[Na+] |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12398150.png)


![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)




![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)


